4-(4-chlorophenyl)-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione
Overview
Description
4-(4-chlorophenyl)-7,11-dioxa-4,8-diazatricyclo[64002,6]dodecane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl derivatives with specific cyclic intermediates under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .
Scientific Research Applications
4-(4-chlorophenyl)-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,6S)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione
- 2-(4-chlorophenyl)hexahydropyrrolo[3’,4’:4,5]isoxazolo[2,3-a]pyridine-1,3 (2H,3aH)-dione
Uniqueness
4-(4-chlorophenyl)-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione stands out due to its specific tricyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c15-8-1-3-9(4-2-8)17-13(18)11-10-7-20-6-5-16(10)21-12(11)14(17)19/h1-4,10-12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHVDHOGTZELOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1OC3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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